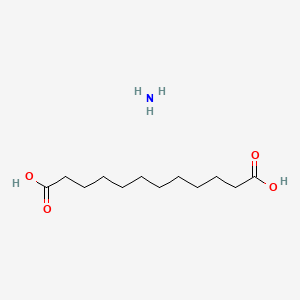

Ammonium dodecanedioate

Vue d'ensemble

Description

Ammonium dodecanedioate is not explicitly discussed in the provided papers. However, the papers do cover a range of topics related to ammonium compounds and their properties, which can provide a general understanding of the type of compound ammonium dodecanedioate might be. Quaternary ammonium compounds (QACs) are known for their unique physicochemical properties and wide application potential, including their use as surfactants, herbicides, and antimicrobials .

Synthesis Analysis

The synthesis of complex ammonium compounds can involve multiple steps, including tosylation, conversion to diols or dinitriles, and subsequent reactions to form macrocyclic structures . While the synthesis of ammonium dodecanedioate is not described, the methodologies for synthesizing related compounds suggest that a multi-step synthetic route could be employed, potentially involving the formation of intermediate compounds and the use of catalysts or specific reagents.

Molecular Structure Analysis

The molecular structure of ammonium compounds can vary significantly. For example, the crystal structure of ammonium dodecaoxodiperoxotetramolybdate(VI)-water has been determined using single-crystal X-ray diffraction, revealing a complex anion with a distorted octahedral coordination around molybdenum atoms . Although this does not directly describe ammonium dodecanedioate, it illustrates the type of detailed structural analysis that could be applied to understand its molecular structure.

Chemical Reactions Analysis

Ammonium compounds can participate in various chemical reactions, including anion binding and the formation of supramolecular structures. Polyammonium macrocycles, for instance, have been shown to bind anions, suggesting that ammonium dodecanedioate could also engage in such interactions . Additionally, the formation of one-dimensional hydrogen-bonded double chain structures in the crystal lattice of dodecan-1-ammonium benzotriazol-1-ate indicates that ammonium dodecanedioate might also form specific supramolecular arrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium compounds can be diverse. For example, the ammonium-functionalized polyhedral oligomeric silsesquioxanes (POSSs) exhibit varying solubilities in alcohol solvents, which is attributed to differences in their crystalline structures . Similarly, the extraction of butyric acid with an ammonium ionic liquid demonstrates the potential for ammonium compounds to form complexes with multiple molecules and their capacity to alter viscosity and thermal stability . These examples provide insights into the potential properties of ammonium dodecanedioate, such as solubility, complexation behavior, and thermal characteristics.

Applications De Recherche Scientifique

1. Corrosion Inhibition

- Methods of Application: The properties of TAD were evaluated in steady state using weight loss and polarization techniques within a Reynolds number (N Re) interval ranging from 500 to 40,000 .

- Results: The highest obtained inhibition efficiency (IE) was 87% at 100 ppm with N Re = 2500, whereas the lowest IE was 15% at 10 ppm with N Re = 4000 . TAD was classified as a mixed-type corrosion inhibitor of API 5L X52 steel in PW .

2. Ammonium Detection

- Application Summary: Ammonium dodecanedioate is used in ionophore-based potentiometric sensors for the detection of ammonium ions, which is a crucial parameter with respect to environmental and biomedical applications .

- Methods of Application: The detection of ammonium ions is performed using potentiometric ion-selective electrodes (ISEs). The key component of ISEs is the selective receptor, labelled as an ionophore in ISE jargon .

- Results: Despite the remarkable cross-interference of potassium over the ammonium response of nonactin-based ISEs, analytical applications comprising water quality assessment, clinical tests in biological fluids, and sweat monitoring during sports practice have been successfully researched .

Propriétés

IUPAC Name |

azane;dodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4.H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;/h1-10H2,(H,13,14)(H,15,16);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVBUFRTWKTYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975265 | |

| Record name | Dodecanedioic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium dodecanedioate | |

CAS RN |

59864-79-8 | |

| Record name | Dodecanedioic acid, ammonium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59864-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

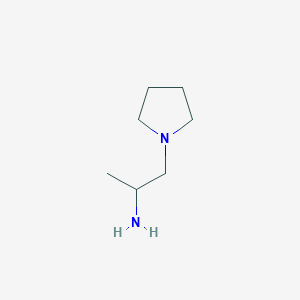

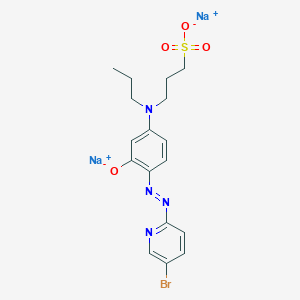

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)